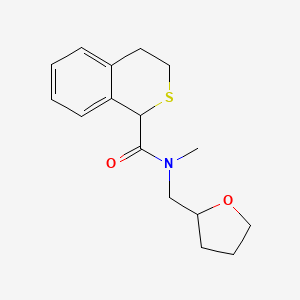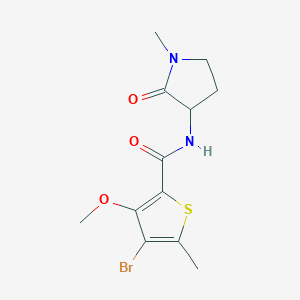![molecular formula C13H22N2O B7591409 N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591409.png)
N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide, also known as SM-1, is a synthetic compound that has been extensively researched for its potential pharmacological properties. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities. SM-1 has been found to possess a range of interesting biological properties, including antitumor, anti-inflammatory, and analgesic effects.
Mechanism of Action
The mechanism of action of N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs) and induce the expression of tumor suppressor genes. Additionally, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which is accompanied by changes in the expression of various genes involved in these processes. This compound has also been shown to inhibit the migration and invasion of cancer cells, which is important for the metastatic spread of cancer. In addition, this compound has been found to possess anti-inflammatory and analgesic effects, which may be mediated by the inhibition of key enzymes and signaling pathways involved in these processes.
Advantages and Limitations for Lab Experiments
One of the advantages of N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, this compound has been found to possess a range of interesting biological properties, which make it a potential candidate for the treatment of cancer, inflammation, and pain. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide. One potential area of research is the optimization of the synthesis method to produce higher yields of the compound with improved purity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Furthermore, there is a need for in vivo studies to evaluate the efficacy and safety of this compound in animal models. Finally, the development of novel analogs of this compound may lead to the discovery of compounds with improved pharmacological properties.
Synthesis Methods
The synthesis of N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with ethyl acrylate and subsequent reaction with 2-bromoacetic acid to yield the final product. The synthesis of this compound has been optimized to produce high yields of the compound with good purity. The synthetic route is relatively simple and can be easily scaled up for larger production.
Scientific Research Applications
N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide has been extensively studied for its potential therapeutic applications. Its antitumor activity has been investigated in various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
properties
IUPAC Name |
N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-2-9-14-12(16)15-10-8-13(11-15)6-4-3-5-7-13/h2H,1,3-11H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAALDWUQXVSZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCC2(C1)CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-oxo-1,3-dihydrobenzimidazole-5-carboxamide](/img/structure/B7591341.png)

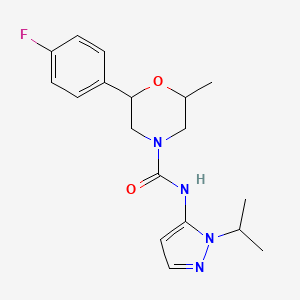
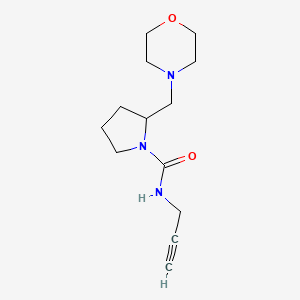
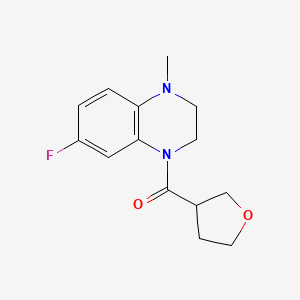
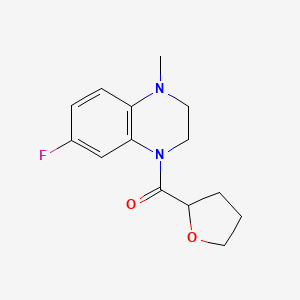
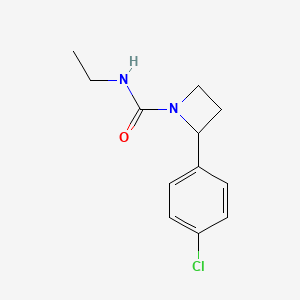

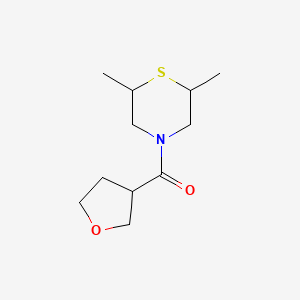
![N-prop-2-ynyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591403.png)
![N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591413.png)
![1-[(2-Chlorophenyl)methyl]-1-cyclopentylurea](/img/structure/B7591420.png)
